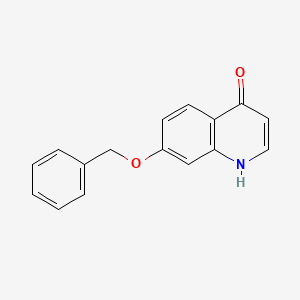

7-(Benzyloxy)quinolin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(Benzyloxy)quinolin-4-ol is a chemical compound with the molecular formula C16H13NO2 and a molecular weight of 251.28 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)quinolin-4-ol can be achieved through various methods. One common approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . Another method involves the use of transition-metal catalysts and TEMPO for efficient synthesis .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize microwave-assisted synthesis, solvent-free reaction conditions, and recyclable catalysts to achieve greener and more sustainable chemical processes .

Analyse Des Réactions Chimiques

Types of Reactions

7-(Benzyloxy)quinolin-4-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, palladium catalyst.

Nucleophiles: Sodium azide, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline-4-carboxylic acid, while reduction reactions may produce quinoline derivatives with reduced functional groups .

Applications De Recherche Scientifique

7-(Benzyloxy)quinolin-4-ol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 7-(Benzyloxy)quinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 7-(Benzyloxy)quinolin-4-ol include:

Quinoline-4-ol: A simpler derivative of quinoline with similar chemical properties.

7-Hydroxyquinoline: Another derivative with a hydroxyl group at a different position.

4-Quinolone: A related compound with a ketone group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy group at the 7-position and hydroxyl group at the 4-position make it a valuable compound for various research and industrial applications .

Activité Biologique

7-(Benzyloxy)quinolin-4-ol is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a benzyloxy group at the 7-position and a hydroxyl group at the 4-position on the quinoline ring. This substitution pattern is critical for its biological activity.

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis and repair, thereby affecting cellular proliferation.

- Cell Signaling Modulation : The compound influences various signaling pathways, which can lead to alterations in gene expression and cellular metabolism.

- Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells through intrinsic and extrinsic pathways, disrupting microtubule assembly and leading to cell cycle arrest .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. Notably:

- IC50 Values : The compound shows varying IC50 values depending on the cancer type. For instance, in studies involving multiple cell lines such as HL-60, MCF-7, HCT-116, and HeLa, the IC50 values ranged from approximately 0.067 to 0.585 µM when compared to other analogs .

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 0.040 |

| MCF-7 | 0.026 |

| HCT-116 | 0.022 |

| HeLa | 0.038 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness varies with concentration and specific microbial targets.

Comparative Studies

Comparative studies with similar compounds highlight the unique efficacy of this compound:

- Quinoline Derivatives : Other derivatives such as quinoline-4-ol and 7-hydroxyquinoline exhibit similar biological activities but differ in potency.

- Structure–Activity Relationship (SAR) : Substituents at different positions on the quinoline ring significantly affect biological activity. For instance, moving the benzyloxy group from the 7-position to the 6-position typically results in decreased potency against cancer cell lines .

Case Studies

Several case studies have illustrated the potential applications of this compound:

- In Vitro Studies : In vitro assays have shown that this compound effectively inhibits cell growth in several cancer types without significant toxicity to normal cells .

- Mechanistic Insights : Research involving flow cytometry and Western blotting has provided insights into its mechanism of inducing apoptosis through caspase activation and cell cycle arrest .

Propriétés

IUPAC Name |

7-phenylmethoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16-8-9-17-15-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQRHYWEGFFXKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610566 |

Source

|

| Record name | 7-(Benzyloxy)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749922-34-7 |

Source

|

| Record name | 7-(Benzyloxy)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.